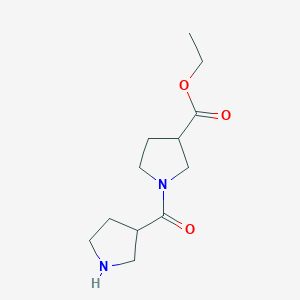![molecular formula C14H19N5O2 B2375939 8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-04-6](/img/structure/B2375939.png)
8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole compounds have been synthesized using various methods. For instance, one method involves the use of iodine and NH4OAc to produce a series of new 2-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridines .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds have been used as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Physical And Chemical Properties Analysis
The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively . It possesses intramolecular hydrogen bonding .Future Directions
Imidazole compounds continue to attract substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo compounds has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .
properties
IUPAC Name |
6-ethyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-5-7-18-12(20)10-11(16(4)14(18)21)15-13-17(6-2)9(3)8-19(10)13/h8H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQMMAZQAMOYRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3CC)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2375859.png)

![N-[5-(3-Methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2375861.png)
![1-ethyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2375864.png)





![3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2375872.png)


![N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2375878.png)
![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2375879.png)